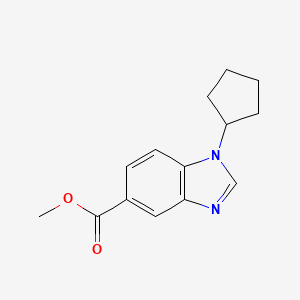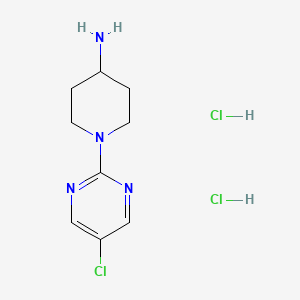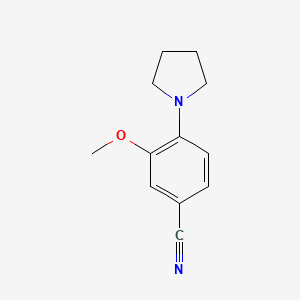
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate
Descripción general
Descripción
“Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate” is a chemical compound with the molecular formula C12H17N3O3. It is related to pyridazine derivatives, which are heterocycles containing two adjacent nitrogen atoms . These compounds have been shown to exhibit a wide range of pharmacological activities .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate serves as a versatile intermediate in the synthesis of a wide range of heterocyclic compounds. For instance, it has been utilized in the creation of polyazanaphthalenes, demonstrating its utility in generating complex organic structures. Such compounds are of interest due to their potential applications in materials science and pharmaceutical chemistry, highlighting the compound's role in facilitating innovative synthetic pathways (Harb et al., 1989).
Antimicrobial and Anticancer Applications
Research into the derivatization of this compound has led to the development of compounds with significant biological activity. For example, modifications at the 2,3-positions of related ethyl carbamates have shown considerable impact on cytotoxicity and inhibition of mitosis in cancer cell lines, indicating potential anticancer applications (Temple et al., 1991). Additionally, the synthesis of novel pyrimidine derivatives from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate has been reported, with some derivatives displaying antimicrobial properties, further underscoring the compound's importance in medicinal chemistry (Farag et al., 2008).
Antioxidant Activity
Moreover, this compound and its derivatives have been explored for their antioxidant activities. The synthesis and reactions of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives, for instance, demonstrated remarkable antioxidant activity, comparable to ascorbic acid. This suggests potential applications in addressing oxidative stress-related conditions and in the development of new antioxidant agents (Zaki et al., 2017).
Enzyme Inhibition for Alzheimer's Therapy
The compound has also been implicated in the design and synthesis of acetylcholinesterase inhibitors, which are relevant in the treatment of Alzheimer's disease. Structural modifications to the pyridazine derivatives have led to compounds with potent inhibitory activity against acetylcholinesterase, suggesting a promising approach for Alzheimer's therapy (Contreras et al., 2001).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may affect the biochemical pathways involved in the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis , suggesting that they may have a bactericidal or bacteriostatic effect.
Propiedades
IUPAC Name |
ethyl 6-(4-hydroxypiperidin-1-yl)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-2-18-12(17)10-3-4-11(14-13-10)15-7-5-9(16)6-8-15/h3-4,9,16H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEYLEMBJVBYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(C=C1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate](/img/structure/B1492502.png)
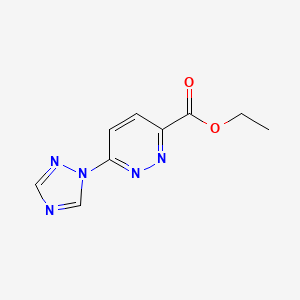
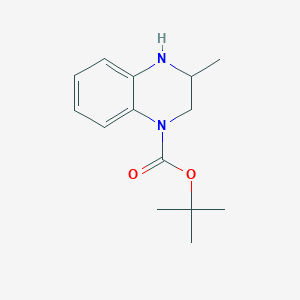
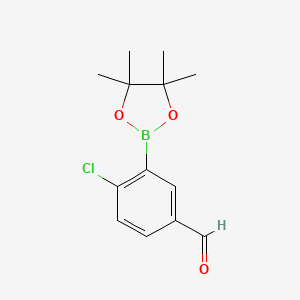

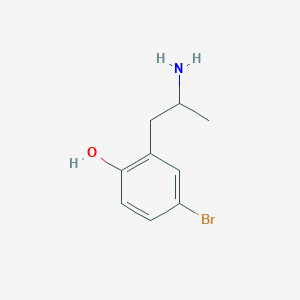

![4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin](/img/structure/B1492517.png)
